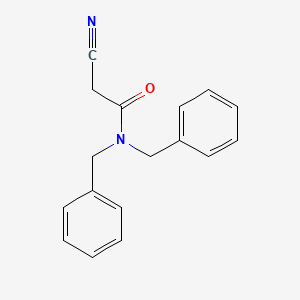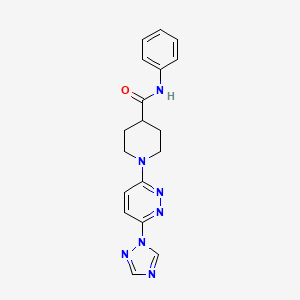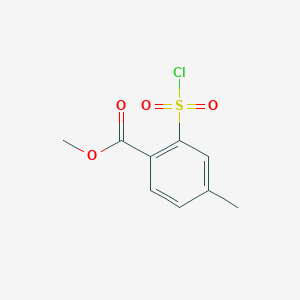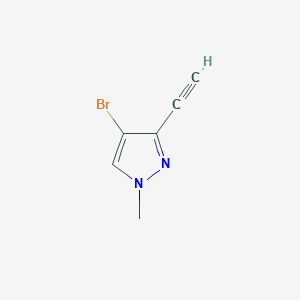
4-(N-cyclopentylsulfamoyl)-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound 4-(N-cyclopentylsulfamoyl)-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)benzamide is a chemical entity that features a thiadiazole scaffold and a benzamide group. These structural motifs are known to be associated with significant biological properties, particularly in the realm of anticancer activity. The thiadiazole ring, in particular, is a heterocyclic compound that has been incorporated into various pharmacophores due to its promising biological and chemical characteristics.
Synthesis Analysis
The synthesis of related compounds has been explored in the literature. For instance, a series of novel Schiff's bases containing a thiadiazole scaffold and benzamide groups were synthesized using a facile, solvent-free method under microwave irradiation . While the specific synthesis of 4-(N-cyclopentylsulfamoyl)-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)benzamide is not detailed, the methods employed for similar compounds suggest that microwave-assisted synthesis could be a viable approach for its preparation. The structures of these related compounds were confirmed using various analytical techniques such as IR, NMR, mass spectrometry, and elemental analysis.
Molecular Structure Analysis
The molecular structure of compounds similar to 4-(N-cyclopentylsulfamoyl)-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)benzamide has been confirmed through spectroscopic methods. These methods provide detailed information about the molecular framework and the spatial arrangement of atoms within the molecule. The presence of the thiadiazole ring and the benzamide moiety in these compounds is indicative of a complex structure that may contribute to their biological activity.
Chemical Reactions Analysis
Although the specific chemical reactions of 4-(N-cyclopentylsulfamoyl)-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)benzamide are not described in the provided papers, the literature does mention the use of cyclosulfamide derivatives in asymmetric synthesis . Cyclosulfamide has been applied as a chiral auxiliary in the stereocontrolled synthesis of chiral building blocks through asymmetric aldolization and alkylation reactions. This suggests that the cyclopentylsulfamoyl group in the compound of interest could potentially be involved in similar stereocontrolled chemical reactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of compounds with thiadiazole and benzamide groups have been studied to some extent. The synthesized compounds in the study were evaluated for their in vitro anticancer activity against several human cancer cell lines, and some showed promising activity with GI50 values comparable to the standard drug Adriamycin . Additionally, a computational study was performed to predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties, indicating good oral drug-like behavior for these compounds. These findings suggest that 4-(N-cyclopentylsulfamoyl)-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)benzamide could also possess favorable physical and chemical properties for drug development.
Applications De Recherche Scientifique
Thiadiazole Derivatives in Medicinal Chemistry
Biological Activities of Synthesized Phenothiazines : Phenothiazines and their derivatives, including those with thiadiazole substituents, exhibit a wide range of promising biological activities. These activities include antibacterial, antifungal, anticancer, antiviral, anti-inflammatory, antimalarial, and anticonvulsant properties. The pharmacological effects result from their interactions with biological systems through various mechanisms, including π-π interactions, DNA intercalation, and membrane penetration due to their lipophilic nature (Pluta, Morak-Młodawska, & Jeleń, 2011).
Quinazoline-4(3H)-ones and Thiadiazolines : Quinazoline derivatives, including those with thiadiazolyl substituents, have been recognized for their antibacterial activities. They represent an important class of fused heterocycles found in naturally occurring alkaloids, with potential applications in overcoming antibiotic resistance (Tiwary, Pradhan, Nanda, & Chakraborty, 2016).
Synthesis and Significance of 1,3,4-Thiadiazolines : The synthesis and pharmaceutical significance of 1,3,4-thiadiazoline compounds have been explored for their biological activity against various microbial strains. These compounds are synthesized from cyclization reactions of thiosemicarbazone, highlighting their potential in pharmaceutical research (Yusuf & Jain, 2014).
Propriétés
IUPAC Name |
4-(cyclopentylsulfamoyl)-N-(5-propan-2-yl-1,3,4-thiadiazol-2-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4O3S2/c1-11(2)16-19-20-17(25-16)18-15(22)12-7-9-14(10-8-12)26(23,24)21-13-5-3-4-6-13/h7-11,13,21H,3-6H2,1-2H3,(H,18,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCCJGWOLWBQLFF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NN=C(S1)NC(=O)C2=CC=C(C=C2)S(=O)(=O)NC3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(cyclopentylsulfamoyl)-N-(5-propan-2-yl-1,3,4-thiadiazol-2-yl)benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-chloro-4-fluoro-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzenesulfonamide](/img/structure/B2553882.png)
![N-benzyl-4-[2,4-dioxo-3-(2,2,2-trifluoroethyl)imidazolidin-1-yl]piperidine-1-carboxamide](/img/structure/B2553885.png)
![tert-butyl (3S,4S)-3-hydroxy-4-[methyl(prop-2-yn-1-yl)amino]-1,2,3,4-tetrahydroquinoline-1-carboxylate](/img/structure/B2553886.png)

![N-{[5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl}-N-(4-methoxyphenyl)benzenesulfonamide](/img/structure/B2553891.png)

![(E)-2-(4-chlorophenyl)-5-(2-ethoxybenzylidene)thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B2553894.png)

![3-(3-fluorobenzyl)-7-(2-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2553897.png)
![ethyl 2-(7-{[(tert-butoxy)carbonyl]amino}-4,5,6,7-tetrahydro-2H-indazol-2-yl)acetate](/img/structure/B2553898.png)


![N-(4-methoxyphenyl)-2-{[3-(3-methylbutyl)-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2553901.png)
![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(5-((2-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)acrylamide](/img/structure/B2553903.png)